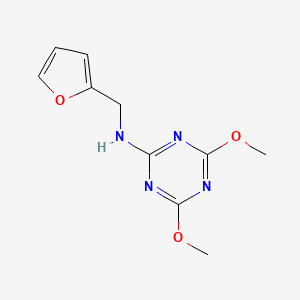![molecular formula C14H18N2OS B3879808 7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B3879808.png)
7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene
Overview
Description
7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene 15-4513 is related to its binding affinity for GABA receptors. Specifically, this compound binds to a specific subtype of GABA receptor known as the benzodiazepine site. By binding to this site, this compound 15-4513 can modulate the activity of GABA receptors, which can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal signaling. This compound 15-4513 has also been shown to have anxiolytic effects in animal models, likely due to its ability to modulate GABA receptor activity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene 15-4513 in laboratory experiments is its high selectivity for the benzodiazepine site of GABA receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other signaling pathways. However, one limitation of using this compound 15-4513 is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene 15-4513. One area of interest is in the development of new compounds that can selectively target other subtypes of GABA receptors. Another potential direction is in the investigation of the long-term effects of this compound 15-4513 on neuronal signaling and behavior. Finally, there is also interest in using this compound 15-4513 as a tool to investigate the role of GABA receptors in various disease states, such as anxiety disorders and epilepsy.
In conclusion, this compound 15-4513 is a unique chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has a high selectivity for the benzodiazepine site of GABA receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. While there are some limitations to using this compound 15-4513 in laboratory experiments, there are also several potential future directions for research on this compound.
Scientific Research Applications
7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene 15-4513 has been studied for its potential use as a research tool in a variety of scientific fields. One of the primary applications of this compound is in the study of GABA receptors. This compound 15-4513 has been shown to selectively bind to a specific subtype of GABA receptor, making it a valuable tool for investigating the role of these receptors in various physiological processes.
Properties
IUPAC Name |
7,7-dimethyl-2-phenyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-13(2)10-14(8-9-17-13)16-15-12(18-14)11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQHZLXWVWWRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)NN=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B3879731.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879738.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879745.png)
![2-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3879748.png)
![ethyl 2-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879756.png)

![ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879760.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879766.png)

![2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879783.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879788.png)
![3-chloro-N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3879790.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879799.png)

